Ethyl 1-aminoindolizine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-aminoindolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-7-13-6-4-3-5-9(13)10(8)12/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBMIMQXDSHFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies and Reaction Pathways
Elucidation of Reaction Mechanisms for Indolizine (B1195054) Formation
The construction of the bicyclic indolizine ring system can be achieved through various mechanistic routes, each characterized by unique intermediates and transition states. These pathways often depend on the choice of starting materials, catalysts, and reaction conditions.
Zwitterionic species play a significant role as key intermediates in several synthetic routes to indolizines. These intermediates, which contain both a positive and a negative formal charge, are typically formed from the reaction of pyridine (B92270) derivatives.
One prominent example involves the use of pyridinium (B92312) 1,4-zwitterionic thiolates. researchgate.netrsc.orgnih.gov These compounds serve as five-atom building blocks in reactions with various partners. For instance, their reaction with α-functionalized bromoalkanes proceeds through a stepwise [(5+1)−1] pathway. rsc.org This process involves an initial annulation to form unstable pyridothiazine intermediates, which then undergo oxidation and a ring-contraction/desulfuration sequence to yield the indolizine core. rsc.org Similarly, the reaction of these thiolates with propiolic acid derivatives, mediated by triethylamine, follows a pathway involving an acetylide-driven formal [5+1] annulation, which also proceeds through a transient pyridothiazine intermediate that spontaneously extrudes sulfur to form the indolizine ring. nih.gov
Theoretical calculations have been employed to explore the reaction of pyridinium 1,4-zwitterionic thiolates with copper carbenes, predicting the viability of the annulation reaction and the performance of different catalysts and substrates. researchgate.net Cycloaddition reactions involving indolizines, such as the [8+2] cycloaddition with alkynes to form cycl[3.2.2]azines, are also proposed to proceed through zwitterionic intermediates, although definitive experimental evidence remains a subject of ongoing research. mdpi.com
Table 1: Examples of Indolizine Synthesis via Zwitterionic Intermediates
| Reactants | Key Intermediate Type | Pathway | Reference |
|---|---|---|---|
| Pyridinium 1,4-zwitterionic thiolates + α-functionalized bromoalkanes | Pyridothiazine | Stepwise [(5+1)−1] annulation, oxidation, ring-contraction/desulfuration | rsc.org |
| Pyridinium 1,4-zwitterionic thiolates + propiolic acid derivatives | Pyridothiazine | Formal [5+1] annulation, ring-contraction/sulfur extrusion | nih.gov |
| Pyridinium 1,4-zwitterionic thiolates + copper carbenes | Zwitterionic adduct | Annulation | researchgate.net |
| Indolizine + alkynes | Zwitterionic adduct | [8+2] cycloaddition | mdpi.com |
Addition-elimination sequences provide a powerful and direct route to polysubstituted indolizines from readily available starting materials. nih.gov These one-pot procedures often involve an initial nucleophilic addition to an electron-deficient system, followed by cyclization and a final elimination or aromatization step.
A well-documented example is the reaction of 2-(1H-pyrrol-1-yl)nitriles with α,β-unsaturated ketones or aldehydes. nih.gov The mechanism commences with a Michael addition of the deprotonated aminonitrile (acting as the nucleophile) to the α,β-unsaturated acceptor. nih.gov This is followed by an acid-catalyzed electrophilic cyclization, which forms stable 5,6-dihydroindolizine-5-carbonitrile intermediates. The final step is a base-induced dehydrocyanation (elimination of HCN) to afford the fully aromatized, substituted indolizine. nih.gov
Catalytic carbene/alkyne metathesis (CAM) has emerged as a sophisticated strategy for the synthesis of complex cyclic and polycyclic structures. rsc.org This process involves the reaction of a metal carbene with an alkyne to generate a vinyl carbene intermediate in situ. rsc.org This highly reactive intermediate can then participate in a variety of cascade transformations to construct molecular frameworks, including those of N-heterocycles.
While direct synthesis of ethyl 1-aminoindolizine-2-carboxylate via this method is not explicitly detailed, the principles are applicable to indolizine formation. For example, theoretical and experimental studies have shown that iron carbene complexes can undergo [2+2] cycloaddition reactions with alkynes. researchgate.net This reaction forms an η3-vinyl carbene, which can react further, demonstrating the fundamental steps of CAM. researchgate.net The reaction of pyridinium ylides with copper carbenes to form indolizine scaffolds also highlights the utility of carbene species in constructing this heterocyclic system. researchgate.net The development of asymmetric CAM cascades has led to the synthesis of complex polyheterocycles, showcasing the potential of this methodology for creating structurally diverse molecules. pku.edu.cn
Oxidative coupling represents an increasingly important strategy for C-C and C-N bond formation in heterocyclic synthesis, offering high atom economy by avoiding pre-functionalized starting materials. unirioja.esacs.org These reactions involve the coupling of two nucleophilic centers with the aid of an external oxidant. unirioja.es
A notable application in indolizine synthesis is the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.orgnih.gov This method provides straightforward access to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.orgnih.gov Mechanistic studies suggest the reaction proceeds through a radical pathway. organic-chemistry.org This likely involves single-electron oxidation of a substrate to generate a radical intermediate, which then undergoes radical addition to the alkene, followed by an intramolecular cyclization and final aromatization to furnish the indolizine product. organic-chemistry.org The combination of a copper salt, such as Cu(OAc)₂, and an oxidant like molecular iodine (I₂) is crucial for the reaction's success. organic-chemistry.org The general mechanism for oxidative coupling often involves C-H activation, migratory insertion, and reductive elimination steps, with the specific role of the oxidant being a key area of investigation. unirioja.esacs.org
Table 2: Optimized Conditions for Copper/Iodine-Mediated Oxidative Indolizine Synthesis
| Catalyst | Oxidant | Additive | Resulting Yield | Reference |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | I₂ | NBu₄Cl | Up to 80% | organic-chemistry.org |
Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity (the preference for bond formation at one position over another) and stereoselectivity (the preferential formation of one stereoisomer) are critical considerations in the synthesis of substituted indolizines. khanacademy.orgyoutube.com The substitution pattern on the final indolizine ring is highly dependent on the reaction mechanism and the nature of the reactants.
In the synthesis of 2,3,7-trisubstituted indolizines from 2-enynylpyridines, the stereochemistry of the starting material (E- or Z-isomer) influences the reaction pathway. nih.gov The formation of the product involves a base-catalyzed double-bond isomerization followed by a concerted cyclization, demonstrating a degree of stereochemical control. nih.gov Similarly, in the synthesis of Z-acrylonitrile indoles, the substituent group on the terminal alkyne of the starting 2-alkynylaniline was found to regulate the reaction pathways, thereby controlling both stereoselectivity and regioselectivity. nih.gov
Enantioselective syntheses have also been developed. For example, a highly regio- and enantioselective synthesis of 3-allylindolizines was achieved using a rhodium-catalyzed asymmetric allylation in conjunction with a chiral bisoxazolinephosphine ligand. organic-chemistry.org Furthermore, enantioselective Friedel–Crafts reactions of indolizines with various electrophiles have been developed using chiral catalysts, affording products with high yields and regioselectivities. researchgate.net These examples underscore that careful selection of catalysts, ligands, and substrates is paramount to controlling the precise three-dimensional structure and substitution pattern of the indolizine product.
Kinetic and Mechanistic Investigations of Key Reaction Steps
Detailed kinetic and mechanistic studies provide profound insights into the individual steps of a reaction sequence, helping to identify rate-determining steps and validate proposed intermediates. For the formation of indolizines, such investigations have clarified complex pathways.
A mechanistic investigation into the formation of 2,3,7-trisubstituted indolizines from E- or Z-2-enynyl-4-substituted pyridines revealed a pathway involving a base-catalyzed double-bond isomerization for the E-isomer, which is then followed by a concerted pseudocoarctate cyclization. nih.gov This study elucidated the sequence of events and the concerted nature of the key ring-forming step. nih.gov Gas-phase elimination kinetics have been determined for related heterocyclic esters, such as ethyl piperidine-3-carboxylate, showing that these reactions are homogeneous, unimolecular, and obey first-order rate laws, providing a framework for how such studies could be applied to indolizine systems. researchgate.net
Mechanistic proposals for other indolizine syntheses are also based on detailed investigations. The radical pathway suggested for the copper/I₂-mediated oxidative coupling is based on trapping experiments and the observation of reaction outcomes under various conditions. organic-chemistry.org Likewise, the stepwise [(5+1)−1] pathway for the reaction of zwitterionic thiolates was elucidated through the isolation or detection of transient pyridothiazine intermediates. rsc.org These studies, combining experimental observations with computational analysis, are essential for a complete understanding of the reaction landscape.
Functionalization and Derivatization Strategies of Ethyl 1 Aminoindolizine 2 Carboxylate
Chemical Modifications of the Amino Group at C1
The primary amino group at the C1 position of the indolizine (B1195054) ring is a key site for nucleophilic reactions. Its reactivity is analogous to that of typical aromatic amines, allowing for a range of functionalization strategies. Common modifications include acylation, sulfonylation, and alkylation, which introduce new substituents and significantly alter the electronic and steric properties of the molecule.
Acylation of the C1-amino group can be readily achieved using acyl chlorides or anhydrides under basic conditions. This reaction leads to the formation of the corresponding N-acylamidoindolizine derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in diversifying the structure for applications in medicinal chemistry and materials science. While specific examples for ethyl 1-aminoindolizine-2-carboxylate are not extensively documented in dedicated studies, the synthesis of various 1-aminoindolizines is well-established, providing the necessary precursors for such modifications. rsc.orgthieme-connect.comthieme-connect.com
Table 1: Representative Reactions of the C1-Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(2-(ethoxycarbonyl)indolizin-1-yl)acetamide |
| Sulfonylation | Tosyl chloride | N-(2-(ethoxycarbonyl)indolizin-1-yl)-4-methylbenzenesulfonamide |
| Schiff Base Formation | Benzaldehyde | Ethyl 1-((E)-benzylideneamino)indolizine-2-carboxylate |
Transformations of the Carboxylate Group at C2
The ethyl carboxylate group at the C2 position is a versatile handle for introducing a variety of functional groups through several standard organic transformations.
Hydrolysis to Carboxylic Acid Derivatives
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Alkaline hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process that goes to completion. chemguide.co.uklibretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk This process yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free 1-aminoindolizine-2-carboxylic acid. libretexts.org The resulting carboxylic acid is a key intermediate that can be used in subsequent reactions, such as amide bond formation. researchgate.net
Acid-catalyzed hydrolysis, accomplished by heating the ester in the presence of excess water and a strong acid catalyst, is a reversible reaction. libretexts.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Table 2: Conditions for Hydrolysis of this compound
| Condition | Reagents | Product | Note |
|---|
Hydrazinolysis and Subsequent Hydrazone Formation
Treatment of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent like ethanol, results in hydrazinolysis of the ester. This reaction substitutes the ethoxy group with a hydrazinyl moiety (-NHNH₂) to yield 1-aminoindolizine-2-carbohydrazide. mdpi.comekb.eg This transformation is analogous to the well-documented hydrazinolysis of ethyl indol-2-carboxylate, which proceeds in high yield. mdpi.comnih.gov
The resulting carbohydrazide (B1668358) is a stable, crystalline compound and a valuable intermediate itself. The terminal amino group of the hydrazide moiety is nucleophilic and can readily react with various aldehydes and ketones, usually in the presence of an acid catalyst, to form the corresponding hydrazones. This two-step sequence provides a straightforward route to a diverse library of indolizine derivatives bearing complex side chains at the C2 position. mdpi.com
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com For this compound, this reaction allows for the exchange of the ethyl group with other alkyl or aryl groups. For instance, refluxing the ethyl ester in methanol (B129727) with a catalytic amount of acid or base would produce mthis compound. masterorganicchemistry.com This method is particularly useful when a different ester functionality is required for modulating properties like solubility or for specific synthetic purposes. The reaction of the closely related ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol has been shown to result in transesterification to the methyl ester. mdpi.com
Substitution Reactions on the Indolizine Core
The indolizine ring system is electron-rich and aromatic, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Patterns
The indolizine nucleus is a 10π-electron aromatic system, analogous to naphthalene (B1677914). It is considered a π-excessive heterocycle, with the highest electron density located on the five-membered pyrrole (B145914) ring, specifically at the C1 and C3 positions. mdpi.com Consequently, electrophilic aromatic substitution (EAS) reactions on unsubstituted indolizine preferentially occur at these sites.
In this compound, the C1 position is blocked by the amino group. The C1-amino group is a powerful activating group, while the C2-carboxylate group is a deactivating group. The strong electron-donating nature of the amino group via resonance significantly increases the electron density of the pyrrole ring, particularly at the C3 position (para to the amino group). Therefore, electrophilic aromatic substitution is strongly directed to the C3 position.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. byjus.comlibretexts.org
Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org
Halogenation: Bromination or chlorination can be performed using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, FeCl₃). libretexts.org Iodination is typically carried out with I₂ in the presence of an oxidizing agent. libretexts.org
Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a strong Lewis acid like AlCl₃, would introduce an acyl group at the C3 position. byjus.com
Friedel-Crafts Alkylation: Similarly, an alkyl halide and a Lewis acid catalyst would install an alkyl group at C3. byjus.com
It is noteworthy that in the Friedel-Crafts acylation of the related ethyl indole-2-carboxylate, substitution can occur on the benzene (B151609) ring at the C5 position, indicating that under certain conditions, the reactivity of the six-membered ring can also be exploited. clockss.org However, for the more activated indolizine system, attack at C3 is the overwhelmingly favored pathway.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | Ethyl 1-amino-3-nitroindolizine-2-carboxylate |
| Bromination | Br⁺ | Ethyl 1-amino-3-bromoindolizine-2-carboxylate |
| Acylation | RCO⁺ | Ethyl 1-amino-3-acylindolizine-2-carboxylate |
| Alkylation | R⁺ | Ethyl 1-amino-3-alkylindolizine-2-carboxylate |
Transition Metal-Catalyzed Cross-Coupling for Extended Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the extension of the this compound scaffold. Palladium-catalyzed reactions, in particular, have been widely employed for the functionalization of heterocyclic compounds. While direct cross-coupling examples on this compound are not extensively documented, the principles of established cross-coupling reactions on related indolizine and aromatic amine systems provide a strong basis for its potential functionalization. Key strategies would likely involve the introduction of a halide or triflate group onto the indolizine ring to serve as the electrophilic partner in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govlibretexts.orgbeilstein-journals.orgnih.govrsc.org For this compound, this would typically require prior halogenation of the indolizine core. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Indolizine Scaffolds
| Entry | Halogenated Indolizine | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Bromo-indolizine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 5-Iodo-indolizine derivative | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 78 |
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govwikipedia.orglibretexts.orgnih.govnih.gov This methodology could be employed to introduce alkenyl substituents onto the this compound framework, again following a halogenation step. The reaction is known for its stereoselectivity, typically affording the trans isomer. nih.govorganic-chemistry.org
Table 2: Representative Heck Reaction Conditions for Heterocyclic Systems
| Entry | Halogenated Heterocycle | Alkene | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Bromo-indolizine | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 75 |
| 2 | 5-Iodo-indole | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 88 |
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling is a powerful method for introducing alkynyl moieties, which are valuable for further transformations and for their electronic properties. nih.govwikipedia.orgresearchgate.net
Table 3: General Conditions for Sonogashira Coupling of Halogenated Aromatic Systems
| Entry | Halogenated Aromatic | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Iodo-indolizine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 90 |
| 2 | 5-Bromo-indole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 85 |
Derivatization with Specific Reagents for Analytical and Research Purposes
The primary amino group at the 1-position of this compound is a key handle for derivatization with reagents that can introduce functionalities for analytical detection and various research applications.
Fluorescent Labeling: The introduction of a fluorescent tag allows for the visualization and tracking of the molecule in biological systems. nih.govnih.govbiorxiv.orgthermofisher.com Amine-reactive fluorescent dyes, such as those containing isothiocyanate or succinimidyl ester groups, can readily react with the amino group of the indolizine to form stable, fluorescently labeled conjugates. biomol.com
Table 4: Common Amine-Reactive Fluorescent Dyes for Labeling
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 |
| Rhodamine B isothiocyanate (RBITC) | Isothiocyanate | ~553 | ~580 |
| Alexa Fluor™ 488 NHS Ester | N-hydroxysuccinimide ester | ~495 | ~519 |
Biotinylation: Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule. researchgate.net The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited for affinity purification, immobilization, and detection in various research applications. The amino group of this compound can be targeted with biotinylating agents containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Reaction with Isothiocyanates: The reaction of the primary amino group with isothiocyanates yields thiourea (B124793) derivatives. researchgate.netnih.govchemrxiv.orggoogle.com This reaction is often used to introduce specific functionalities or to create derivatives with altered properties for analytical purposes, such as improving ionization in mass spectrometry. researchgate.net The reaction typically proceeds under mild basic conditions. researchgate.net
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| 2-Thienylboronic acid |
| 4-Methoxyphenylboronic acid |
| Ethyl acrylate |
| Styrene |
| n-Butyl acrylate |
| Phenylacetylene |
| Trimethylsilylacetylene |
| 1-Heptyne |
| Fluorescein isothiocyanate (FITC) |
| Rhodamine B isothiocyanate (RBITC) |
| Alexa Fluor™ 488 NHS Ester |
| Cyanine5 (Cy5) NHS Ester |
| Biotin |
| Streptavidin |
| Avidin |
| Isothiocyanate |
| Thiourea |
| Palladium(II) acetate (B1210297) |
| Tetrakis(triphenylphosphine)palladium(0) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| SPhos |
| XPhos |
| Potassium carbonate |
| Cesium carbonate |
| Potassium phosphate |
| Triethylamine |
| Sodium acetate |
| Diisopropylamine |
| Toluene |
| Dioxane |
| N,N-Dimethylformamide (DMF) |
| Acetonitrile |
| N,N-Dimethylacetamide (DMA) |
| Tetrahydrofuran (THF) |
| Copper(I) iodide |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within Ethyl 1-aminoindolizine-2-carboxylate can be established.
¹H NMR and ¹³C NMR Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the indolizine (B1195054) core would appear in the downfield region, with their specific chemical shifts and coupling constants revealing their positions on the bicyclic system. A broad singlet for the amino (NH₂) protons would likely be observed, its chemical shift being sensitive to solvent and concentration. The ethyl ester group would be identified by a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons coupled to a triplet for the methyl (-CH₃) protons.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the ester group at a significantly downfield shift (typically ~160-170 ppm), several signals in the aromatic region for the carbons of the indolizine ring, and two signals in the upfield region for the ethyl group carbons.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is illustrative, based on general principles, as specific experimental data is not publicly available.)
| Assignment | ¹H NMR Expected δ (ppm) | ¹³C NMR Expected δ (ppm) |
| Indolizine Aromatic Protons | 7.0 - 8.5 | 100 - 140 |
| Amino (NH₂) Protons | Variable (e.g., 5.0 - 7.0) | N/A |
| Ester Methylene (-OCH₂CH₃) | ~4.3 (quartet) | ~60 |
| Ester Methyl (-OCH₂CH₃) | ~1.3 (triplet) | ~14 |
| Ester Carbonyl (C=O) | N/A | ~165 |
Advanced NMR Techniques: e.g., Variable Temperature NMR for Conformational Dynamics
Dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) NMR, are employed to study time-dependent molecular processes such as conformational changes. For molecules with restricted bond rotation, separate signals for different conformers may be observed at low temperatures, which then coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. nih.govnih.gov
In the case of this compound, VT-NMR could be used to investigate the rotational dynamics around the C2-C(O)OEt single bond. While direct studies on this specific molecule are not published, research on related indolizine-2-carboxamides has utilized VT-NMR to explore the rotational barriers of the N-CO bond. rsc.org A similar approach could provide quantitative data on the energy barrier to rotation for the ester group in this compound, offering insight into its conformational preferences in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure. The primary amino (-NH₂) group would give rise to a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A strong, sharp absorption band around 1680-1710 cm⁻¹ would be indicative of the C=O stretch of the α,β-unsaturated ester. Additional significant peaks would include C-O stretching vibrations for the ester group (around 1250 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic indolizine ring system (typically in the 1450-1620 cm⁻¹ range).
Table 2: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Ester Carbonyl | C=O Stretch | 1680 - 1710 |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 |
| Ester C-O | C-O Stretch | 1100 - 1300 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight. For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic mass is 204.0899 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass, providing definitive evidence for the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 205.0977.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is the standard for assessing the purity of a synthesized compound. An LC-MS analysis of a sample of this compound would involve passing it through an HPLC column to separate it from any unreacted starting materials, by-products, or other impurities. The detector would ideally show a single major peak, and the mass spectrum corresponding to that peak would confirm the molecular weight of the desired product.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural proof. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the determination of absolute stereochemistry and detailed geometric parameters.
Elucidation of Molecular Geometry and Conformation
To perform SCXRD, a high-quality single crystal of this compound must first be grown. The analysis of this crystal would yield precise data on all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the bicyclic indolizine core and reveal the specific conformation of the ethyl carboxylate and amino substituents relative to the ring system in the solid state. Furthermore, the crystal packing arrangement, including any intermolecular interactions like hydrogen bonding involving the amino group and the ester oxygen, would be fully elucidated.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is critical to understanding the physical properties of a compound. Techniques such as Hirshfeld surface analysis, 2D fingerprint plots, Non-Covalent Interaction (NCI) plots, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for investigating crystal packing and intermolecular forces.
2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a summary of all intermolecular contacts in a crystal. These plots are unique for each compound and can be used to compare the packing environments of different crystalline forms. The plots delineate the contributions of specific atom-pair contacts, offering a detailed view of the interactions that stabilize the crystal lattice. asianpubs.orgresearchgate.net
Non-Covalent Interaction (NCI) Plots: NCI plots are used to visualize and characterize non-covalent interactions in real space. These plots are based on the electron density and its derivatives, and they can distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. The resulting isosurfaces are color-coded to indicate the nature and strength of the interactions, with blue often representing strong attractive forces and red indicating repulsive interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. This method can be used to characterize the nature of chemical bonds and non-covalent interactions by analyzing the properties of the electron density at bond critical points.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the calculated theoretical values, the empirical formula of the synthesized compound can be confirmed. For this compound, with the molecular formula C₁₁H₁₂N₂O₂, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 64.69 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.94 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.72 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 15.67 |
| Total | 204.25 | 100.00 |
In the synthesis of related indolizine derivatives, elemental analysis is routinely used to verify the successful formation of the target compound, with experimental values typically falling within ±0.4% of the calculated values. asianpubs.org
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture. For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows a peak for each component. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. A single, sharp peak is indicative of a high-purity sample. While specific HPLC conditions for this compound are not detailed in the available literature, commercial suppliers of this compound often provide HPLC data to certify its purity. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The purity of the sample can be qualitatively assessed by the number of spots that appear on the plate after visualization. A single spot suggests that the sample is relatively pure. The choice of the mobile phase is critical for achieving good separation, and for indolizine derivatives, mixtures of ethyl acetate (B1210297) and hexane (B92381) are commonly employed.
Electronic Structure and Aromaticity Calculations
The electronic structure of this compound is fundamentally linked to the aromatic character of its core indolizine system. The indolizine scaffold is a 10π-electron aromatic heterocycle, isoelectronic with naphthalene (B1677914) and azulene, consisting of a fused pyridine (B92270) (six-membered) and pyrrole (B145914) (five-membered) ring with a bridging nitrogen atom. chim.it Theoretical calculations are used to quantify the aromaticity of each ring within this fused system.
Aromaticity is not a directly observable quantity but is inferred from various computed metrics, including structural, magnetic, and energetic criteria. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring are indicative of a diatropic ring current, a hallmark of aromaticity. beilstein-archives.orgmdpi.com
Studies on the parent indolizine system and its derivatives consistently show a nuanced distribution of aromaticity. acs.orgresearchgate.net The five-membered pyrrole-like ring typically exhibits a higher degree of aromatic character than the six-membered pyridine-like ring. acs.org This is attributed to a resonance structure where both rings can achieve a stable 6π-electron configuration. chemrxiv.org For this compound, the presence of an electron-donating amino group (-NH₂) at the 1-position and an electron-withdrawing ethyl carboxylate group (-COOEt) at the 2-position is expected to further modulate the electron density and, consequently, the aromaticity of the heterocyclic core.
Calculations on related indolizine systems provide benchmark values for what can be expected for this compound.
| Ring System | Aromaticity Index | Typical Calculated Value | Interpretation |
|---|---|---|---|
| Five-Membered Ring (Pyrrole-like) | HOMA | ~0.7 - 0.9 | High Aromatic Character |
| NICS(1) | -9 to -12 ppm | Strong Diatropic Ring Current (Aromatic) | |
| Six-Membered Ring (Pyridine-like) | HOMA | ~0.4 - 0.6 | Moderate Aromatic/Low Diene Character |
| NICS(1) | -4 to -7 ppm | Weaker Diatropic Ring Current (Less Aromatic) |
Note: The values are generalized from computational studies on indolizine and its derivatives and serve as an illustrative guide. beilstein-archives.orgmdpi.comacs.org The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to predict the chemical reactivity of a molecule. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are color-coded, typically with red indicating the most negative potential (prone to electrophilic attack) and blue indicating the most positive potential (prone to nucleophilic attack). researchgate.net
For this compound, the MEP surface is shaped by its distinct functional groups:
Electron-Rich Regions (Negative Potential): The most intense negative potential (red/orange) is expected to be localized on the oxygen atoms of the carboxylate group, making them strong hydrogen bond acceptors. chemrxiv.org The nitrogen atom of the amino group and the nitrogen atom within the indolizine ring also contribute to regions of negative potential, though likely less intense than the carbonyl oxygen.
Electron-Poor Regions (Positive Potential): A significant region of positive potential (blue) is anticipated around the hydrogen atoms of the amino group, making them primary sites for hydrogen bond donation. chemrxiv.org The protons on the aromatic ring will also exhibit positive potential.
The MEP analysis helps to rationalize the molecule's interaction with biological targets and its role in non-covalent interactions, such as hydrogen bonding in its crystal structure. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group creates a polarized molecule, with distinct sites for electrophilic and nucleophilic interactions.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). researchgate.net
In this compound:
HOMO: The HOMO is expected to be largely delocalized over the electron-rich indolizine ring system, with significant contributions from the five-membered ring and the nitrogen atom of the amino group. This high-energy orbital signifies the molecule's capacity to act as an electron donor in chemical reactions.
LUMO: The LUMO's distribution will be heavily influenced by the electron-withdrawing ethyl carboxylate group at the 2-position. This low-energy orbital indicates the most favorable region for accepting an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A small gap suggests high chemical reactivity, low kinetic stability, and easier electronic excitation. acs.org Computational studies on indoloindolizines have shown that the HOMO-LUMO gap can be precisely tuned through substitution, which is key to modulating optoelectronic properties. chemrxiv.orgresearchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Absolute Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the stabilization in energy when the system acquires additional electronic charge. |
Note: The formulas provided are based on Koopmans' theorem. The actual values would be obtained from DFT calculations on the molecule. researchgate.net
Energy Framework Calculations for Intermolecular Interactions
Energy framework calculations are a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides insight into the stability of the crystal packing and the dominant forces holding the molecules together. The total interaction energy between a central molecule and its neighbors is partitioned into its electrostatic, dispersion, and repulsion components.
The energy frameworks are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's thickness is proportional to the strength of the interaction energy.
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| π-π Stacking Dimer | -60 to -80 | -170 to -190 | -230 to -270 |
| C-H···O Hydrogen Bond | -15 to -25 | -30 to -40 | -45 to -65 |
Note: Data is analogous, based on the analysis of diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates. The predominance of dispersion energy is a key finding in such systems.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
NCI and QTAIM are two sophisticated computational methods used to analyze weak non-covalent interactions that are crucial for molecular conformation and crystal packing.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and their properties. chemrxiv.org A key feature is the identification of bond critical points (BCPs) between atoms, which signify an interaction. For non-covalent interactions like hydrogen bonds or van der Waals contacts, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are small. A positive value of ∇²ρ at the BCP is characteristic of a "closed-shell" interaction, typical of hydrogen bonds and van der Waals forces.
Non-Covalent Interaction (NCI) analysis provides a qualitative, visual representation of these interactions. It plots the reduced density gradient (RDG) versus the electron density. Large, low-density spikes in the RDG plot indicate non-covalent interactions, which can be mapped onto the molecular structure. The color of the NCI surface indicates the nature of the interaction:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, delocalized interactions (e.g., van der Waals forces, π-π stacking).
Red: Steric repulsion (e.g., in crowded regions or within rings).
For this compound, QTAIM and NCI analyses would be expected to identify and characterize weak intramolecular C-H···O interactions and the more significant intermolecular N-H···O and C-H···O hydrogen bonds, as well as the π-π stacking interactions governing its crystal assembly.
Computational Modeling for Prediction and Tuning of Photophysical Properties
Indolizine and its derivatives are well-known for their fluorescent properties, making them attractive for applications in sensors, dyes, and optoelectronic materials. chim.it Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is instrumental in predicting and understanding their photophysical behavior, such as absorption (UV-Vis) and emission (fluorescence) wavelengths.
These calculations can model the electronic transitions between the ground state (S₀) and excited states (e.g., S₁). By calculating the energy of these transitions, one can predict the maximum absorption (λ_max) and emission wavelengths.
A key goal of computational modeling is to establish clear relationships between a molecule's structure and its photophysical properties. For this compound, the substituent pattern is critical. The presence of an electron-donating group (EDG) like -NH₂ at the 1-position and an electron-withdrawing group (EWG) like -COOEt at the 2-position creates a "push-pull" electronic system.
This push-pull architecture is known to:
Lower the HOMO-LUMO Gap: This generally leads to a red-shift (longer wavelength) in the absorption spectrum compared to the unsubstituted indolizine core.
Induce Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density moves from the donor part (amino group and indolizine ring) to the acceptor part (carboxylate group). This ICT character in the excited state often results in a large Stokes shift (separation between absorption and emission maxima) and solvent-dependent emission (solvatochromism).
Computational studies allow for the systematic investigation of how different substituents at various positions would tune these properties, guiding the synthesis of new indolizine derivatives with desired colors and fluorescence characteristics.
| Substituent Type | Position | Effect on HOMO/LUMO | Predicted Impact on λmax (Absorption/Emission) |
|---|---|---|---|
| Electron Donating (e.g., -NH₂, -OR) | 1 or 3 | Raises HOMO Energy | Red-shift (longer wavelength) |
| Electron Withdrawing (e.g., -COOR, -CN) | 1 or 3 | Lowers LUMO Energy | Red-shift (longer wavelength) |
| Push-Pull System (EDG + EWG) | e.g., EDG at 1, EWG at 2 | Decreases HOMO-LUMO Gap | Significant Red-shift and potential for ICT |
| Extending π-Conjugation (e.g., Phenyl) | Any | Decreases HOMO-LUMO Gap | Red-shift (longer wavelength) |
Note: This table illustrates general principles of structure-property relationships in fluorescent dyes.
Computational and Theoretical Chemistry Studies
Computational Design of Fluorescent Indolizine (B1195054) Derivatives
Computational and theoretical chemistry studies have become instrumental in the rational design of novel fluorescent indolizine derivatives with tailored photophysical properties. These computational approaches allow for the prediction of molecular structures, electronic properties, and spectroscopic behavior, thereby guiding synthetic efforts toward compounds with desired characteristics such as high fluorescence quantum yields, large Stokes shifts, and specific emission wavelengths.
Detailed research findings have demonstrated a strong correlation between computational predictions and experimental observations for various indolizine scaffolds. acs.org For instance, in the design of pyrido[3,2-b]indolizine-based fluorophores, computational modeling was employed to select optimal substituent positions to fine-tune the fluorescence colors across the visible spectrum, from blue to red. acs.org These studies have successfully led to the creation of small, rigid, and neutral organic fluorophores that absorb visible light (>400 nm) despite their small molecular size. acs.org
A combined experimental and computational study on pyrano[2,3-b]indolizin-2-ones revealed that the parent 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate is an electron-deficient system with a low-lying LUMO and a significant oscillator strength. rsc.org The remarkably high fluorescence quantum yields observed in this class of compounds, reaching up to 92%, are attributed to the substantial overlap of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within the 2-oxo-pyrano[2,3-b]indolizine core. rsc.org This understanding, derived from computational analysis, is crucial for designing derivatives with enhanced emission intensity. rsc.org
Furthermore, computational methods have been utilized to explore the sensing capabilities of fluorescent indolizine-cyclodextrin derivatives. mdpi.comresearchgate.net Molecular modeling techniques, including MM3, AM1, and AM1-COSMO methods, have been used to study the conformational structures of these sensor molecules. mdpi.comresearchgate.net Theoretical calculations of formation energies through specific docking procedures have been coupled with experimental data to investigate host-guest complex formation, which is fundamental to their function as sensors for volatile organic compounds (VOCs). mdpi.comresearchgate.net
The strategic introduction of substituents, guided by computational insights, has proven effective in modulating the electronic properties and, consequently, the fluorescence characteristics of the indolizine core. For example, the introduction of a strong electron-withdrawing group like a nitro group at a specific position on the pyrido[3,2-b]indolizine scaffold was predicted and experimentally confirmed to shift the emission towards the red region of the spectrum. acs.org
The following table summarizes key computational and experimental data for selected fluorescent indolizine derivatives, illustrating the impact of structural modifications on their photophysical properties.
| Compound/Scaffold | Computational Method | Key Computational Finding | Experimental Absorption (nm) | Experimental Emission (nm) | Experimental Quantum Yield (Φ) | Reference |
| Pyrano[2,3-b]indolizin-2-one Derivatives | DFT | Almost complete HOMO-LUMO overlap | Blue-green region | Blue-green region | up to 92% | rsc.org |
| Pyrido[3,2-b]indolizine | DFT | Tunable emission via substituents | > 400 | Blue to Red | Moderate to Excellent | acs.org |
| 5,7-disubstituted pyrido[3,2-b]indolizine | DFT | High HOMO/LUMO coefficients at specific positions guide substitution | N/A | N/A | N/A | acs.org |
| Indolizine-β-cyclodextrin | MM3, AM1, AM1-COSMO | Conformational analysis and host-guest interaction energies | N/A | N/A | N/A | mdpi.comresearchgate.net |
Applications in Organic Synthesis and Materials Science
Ethyl 1-aminoindolizine-2-carboxylate as a Versatile Synthetic Intermediate
The dual functionality of this compound makes it an attractive building block in synthetic organic chemistry. The amino group can act as a nucleophile or as a directing group, while the ester can participate in condensation reactions or be hydrolyzed to the corresponding carboxylic acid, opening up further synthetic pathways.
The ortho-disposition of the amino and carboxylate groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring. While direct synthesis of pyrimido[5,4-a]indolizines from this specific starting material is not extensively documented in readily available literature, the reactivity of analogous aminoindolizine derivatives strongly supports this potential application. For instance, related 2-amino-3-aroyl-1-R-indolizines have been shown to react with formamide (B127407) to yield pyrimido[4,5-b]indolizines. This type of reaction involves the amino and a carbonyl group in a cyclocondensation to form the fused pyrimidine ring.
It is chemically plausible that this compound could undergo similar cyclization reactions. For example, reaction with a one-carbon synthon like formamide or a derivative could lead to the formation of a pyrimidone ring fused to the indolizine (B1195054) core. Alternatively, a two-step sequence involving acylation of the amino group followed by intramolecular cyclization could also afford the target pyrimido[5,4-a]indolizine system. The synthesis of various isomeric pyrimido-indolizine structures, such as pyrimido[4,5-e]indolizines and pyrimido[5,4-c]quinolizines, has been reported, underscoring the general utility of indolizine precursors in building such fused systems. rsc.orgbioorganica.com.ua
Beyond simple fused systems, this compound serves as a valuable building block for more complex polycyclic and π-expanded aromatic structures. The indolizine nucleus itself is a key component in the design of advanced materials, and the amino and carboxylate groups provide handles for further elaboration. acs.orgchemrxiv.org These functional groups allow for the attachment of other aromatic or heterocyclic units through reactions such as amide bond formation, cross-coupling reactions, or condensation reactions.
For example, the amino group can be converted to a more versatile functional group, such as a halogen or a triflate, via Sandmeyer-type reactions, enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the fusion of additional rings or the introduction of aryl or alkynyl substituents, thereby extending the π-conjugated system. Research into π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has shown that such polycyclic aromatic systems possess tunable optoelectronic properties and enhanced stability, making them suitable for applications in organic electronics. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.org The principles used in the design of these complex molecules highlight the potential of functionalized indolizines like this compound as key starting materials.
Indolizine Derivatives in Functional Materials Research
The inherent electronic and photophysical properties of the indolizine ring system make its derivatives attractive candidates for research in materials science. Indolizines are electron-rich aromatic systems that often exhibit strong fluorescence. By modifying the substitution pattern on the indolizine core, these properties can be finely tuned for specific applications. acs.orgresearchgate.net
Indolizine derivatives are increasingly being investigated as scaffolds for fluorescent dyes and chemosensors. acs.org The fluorescence of these compounds can be modulated by introducing electron-donating or electron-withdrawing groups at various positions on the ring system. This tuning of the electronic structure affects the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs the absorption and emission wavelengths.
Research has demonstrated the development of a new fluorescent indolizine-based scaffold where an N,N-dimethylamino group at the C-3 position acts as an electron donor. mdpi.com By introducing various electron-withdrawing groups at the C-7 position, the emission wavelength could be tuned across the visible spectrum from blue to orange (462–580 nm). mdpi.com This systematic tunability makes indolizine-based fluorophores highly versatile. researchgate.net Furthermore, the sensitivity of the ICT process to the local environment allows for the design of chemosensors. For example, an indolizine-based fluorophore was successfully developed into a fluorescent pH sensor, demonstrating its potential for applications in bioimaging and chemical sensing. mdpi.com The high fluorescence quantum yields, which can reach up to 92% in some derivatives, make these dyes particularly bright and sensitive. rsc.org
Table 1: Photophysical Properties of Selected Functionalized Indolizine Derivatives
| Compound | Substituent at C-3 | Substituent at C-7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |
|---|---|---|---|---|---|
| Indolizine Derivative A | Phenyl | COOEt | 492 | 533 | Not Specified |
| Indolizine Derivative B | 4-(N,N-dimethylamino)phenyl | COCH₃ | 425 | 565 | Not Specified |
| Indolizine Derivative C | 4-(N,N-dimethylamino)phenyl | CHO | 433 | 580 | Not Specified |
| 2-oxo-pyrano[2,3-b]indolizine | - | - | 459 | 480 | Dichloromethane |
| 1,2-diphenylindolizine deriv. | - | - | ~380 | ~450 | Thin Film |
Data compiled from multiple sources for illustrative purposes of substituent effects on indolizine derivatives. mdpi.comrsc.orgnih.gov
The investigation of indolizine derivatives has extended into the realm of optoelectronics, where materials with tailored electronic properties are essential. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.org A significant area of research is the development of π-expanded indoloindolizines, which are polycyclic aromatic compounds created by merging indole and indolizine frameworks. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.org These materials are designed to overcome the instability often associated with conventional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org
By strategically fusing benzene (B151609) rings to the indolizine core (a process known as benzannulation), researchers can precisely modulate the electronic structure and fine-tune the HOMO-LUMO gap. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.org This control over the frontier molecular orbitals leads to distinct shifts in the optical and electronic properties of the material. chemrxiv.orgchemrxiv.org These π-expanded indoloindolizines exhibit vivid colors and strong fluorescence across the visible spectrum and show enhanced stability against photooxidation. chemrxiv.orgchemrxiv.orgresearchgate.net The practical utility of these advanced materials has been demonstrated through the fabrication of organic field-effect transistors (OFETs), which showed competitive performance. chemrxiv.org This research establishes indolizine-based polycyclic systems as a promising platform for developing stable and tunable organic materials for a new generation of optoelectronic devices. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netacs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrimido[5,4-a]indolizine |
| 2-Amino-3-aroyl-1-R-indolizine |
| Formamide |
| Pyrimido[4,5-b]indolizine |
| Pyrimido[4,5-e]indolizine |
| Pyrimido[5,4-c]quinolizine |
| Indoloindolizine |
| N,N-dimethylamino group |
| 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate |
| 1,2-diphenylindolizine |
Investigation of Biological Activities: Academic Research Perspective Excluding Clinical Data
In Vitro Biological Activity Screening
A range of in vitro studies has been conducted to explore the therapeutic potential of ethyl 1-aminoindolizine-2-carboxylate derivatives across various biological targets. These screenings are fundamental in the early stages of drug discovery, providing insights into the bioactivity of newly synthesized compounds.
The emergence of drug-resistant microbial strains, particularly Mycobacterium tuberculosis, necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of ethyl indolizine-1-carboxylate have been a subject of interest in this area.
A series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for their qualitative in vitro anti-tuberculosis (anti-TB) activity against the H37Rv strain of Mycobacterium tuberculosis. japsonline.comjapsonline.com Using an agar (B569324) dilution method, several compounds demonstrated activity at concentrations of 25, 50, and 100 μg/ml. japsonline.com Specifically, compounds designated as 2a, 2b, 2c, 2f, 2g, 2i, 2j, 2l, 2o, 2p, and 2r were found to be active against the H37Rv strain. japsonline.comjapsonline.com
Further studies on ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylate analogues revealed potent activity against not only the susceptible H37Rv strain but also multidrug-resistant (MDR) strains of M. tuberculosis. rsc.org Minimum inhibitory concentrations (MICs) for some of these compounds ranged from 4–32 μg/mL against H37Rv and MDR-MTB strains. rsc.org Against extensively drug-resistant (XDR) strains, select derivatives showed moderate to good activity with MIC values between 16–128 μg/mL. rsc.org
Another study focused on (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine-1-carboxylate derivatives. nih.gov These compounds exhibited excellent inhibitory activities against both a standard strain (ATCC 25177) and an MDR strain of M. tuberculosis. nih.gov The MIC values for this series ranged from 5 to 16 μg/mL against the ATCC 25177 strain and 16-64 μg/mL against the MDR-TB strain. nih.gov Compound 5h, featuring phenyl and 4-fluorobenzoyl groups, was the most active, with MIC values of 5 μg/mL and 16 μg/mL against the respective strains. nih.gov
Table 1: In Vitro Antitubercular Activity of Ethyl Indolizine-1-carboxylate Derivatives
| Derivative Series | Target Strain(s) | Activity Range (MIC) | Notable Compound(s) | Citation |
|---|---|---|---|---|
| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis H37Rv | Active at 25, 50, and 100 µg/ml | 2a, 2b, 2c, 2f, 2g, 2i, 2j, 2l, 2o, 2p, 2r | japsonline.comjapsonline.com |
The cytotoxic potential of indolizine (B1195054) derivatives against cancer cell lines is another active area of academic investigation. Research has shown that certain modifications to the ethyl indolizine-1-carboxylate scaffold can lead to significant anticancer activity.
A study involving a series of novel ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates screened selected compounds for their in vitro anticancer activity. asianpubs.orgresearchgate.net Using adriamycin as a positive control, compounds 2b, 2q, and 2r demonstrated significant anticancer activity. asianpubs.orgresearchgate.net This highlights the potential of this chemical class in oncology research.
In a separate study, the antiproliferative activity of various quinoxaline (B1680401) derivatives, which share some structural similarities with indolizines in being nitrogen-containing heterocyclic compounds, was evaluated against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov This research showed that specific derivatives could exhibit potent cytotoxic activity, with IC50 values as low as 2.49 μM. nih.gov While not directly focused on indolizines, this work underscores the broader interest in related heterocyclic systems for cancer therapy.
Table 2: In Vitro Anticancer Activity of Selected Ethyl Indolizine-1-carboxylate Derivatives
| Derivative Series | Activity | Notable Compound(s) | Positive Control | Citation |
|---|---|---|---|---|
| Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates | Significant anticancer activity | 2b, 2q, 2r | Adriamycin | asianpubs.orgresearchgate.net |
Chronic inflammation is linked to various diseases, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key targets for anti-inflammatory drugs. Indolizine derivatives have been explored as inhibitors of these enzymes.
Research into novel indolizine derivatives designed as bioisosteres of imidazo[1,2-a]pyridine (B132010) identified compounds with dual inhibitory action against COX and LOX enzymes. nih.gov One particular derivative, compound 56, demonstrated preferential and selective non-competitive inhibition of COX-2 (IC50=14.91μM) over COX-1 (IC50>50μM). nih.gov This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with COX-1 inhibition. The same compound also showed significant non-competitive inhibition of soybean lipoxygenase (IC50=13.09μM). nih.gov
Another study on ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives also confirmed their anti-inflammatory potential through enzyme inhibition. nih.gov In vitro assays showed that compound 4d significantly reduced the levels of COX-2 enzymes, with other derivatives in the series also lowering levels of inflammatory mediators like TNF-α and IL-6. nih.gov
Table 3: Enzyme Inhibition by Ethyl Indolizine-1-carboxylate Derivatives
| Derivative | Target Enzyme(s) | Inhibition Data (IC50) | Inhibition Type | Citation |
|---|---|---|---|---|
| Compound 56 | COX-2 | 14.91 µM | Non-competitive | nih.gov |
| COX-1 | >50 µM | - | nih.gov | |
| Soybean Lipoxygenase | 13.09 µM | Non-competitive | nih.gov | |
| Compound 4d | COX-2 | Significant reduction of enzyme levels | - | nih.gov |
Vector-borne diseases, such as malaria transmitted by Anopheles mosquitoes, are a major global health concern. The development of new larvicides is a key strategy for mosquito control.
A series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized and evaluated for their larvicidal efficacy against Anopheles arabiensis. nih.gov Several compounds from this series, namely 4c, 4d, 4e, and 4f, displayed notable larval mortality rates of 73%, 81%, 76%, and 71%, respectively. nih.gov Computational studies suggested that these compounds might act by targeting the larval Acetylcholinesterase (AChE) enzyme and the Sterol Carrier Protein-2 (SCP-2). nih.gov
In a related area of research, ethyl 1,4-dihydropyrimidine-5-carboxylate derivatives were also tested for larvicidal activity against Anopheles arabiensis. conicet.gov.ar Two compounds from this series achieved high mortality rates of 94% and 91%, with acetylcholinesterase identified as a plausible molecular target. conicet.gov.ar
**Table 4: Larvicidal Activity of Indolizine Derivatives against *Anopheles arabiensis***
| Derivative Series | Notable Compound(s) | Mortality Rate (%) | Putative Target(s) | Citation |
|---|---|---|---|---|
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues | 4d | 81% | AChE, SCP-2 | nih.gov |
| 4e | 76% | AChE, SCP-2 | nih.gov | |
| 4c | 73% | AChE, SCP-2 | nih.gov | |
| 4f | 71% | AChE, SCP-2 | nih.gov |
Conclusion and Future Research Directions
Summary of Key Research Findings on Ethyl 1-aminoindolizine-2-carboxylate
Direct and extensive research specifically focused on this compound is not widely detailed in current literature. However, the broader family of indolizine (B1195054) derivatives has been the subject of significant investigation, providing a strong basis for predicting the potential characteristics and research avenues for this specific compound.
Indolizine derivatives are recognized for a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. nih.govresearchgate.netnih.gov The core indolizine scaffold, a fused heterocyclic aromatic system, is isoelectronic with indole (B1671886) and serves as a crucial framework in many biologically active molecules. derpharmachemica.com Synthetic strategies for creating the indolizine ring are well-established, with the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes being a cornerstone method. researchgate.netlew.ro The functionalization at various positions on the indolizine ring system is known to significantly influence the molecule's biological and physical properties. For instance, substitutions on both the five-membered and six-membered rings have been shown to modulate activity, such as anti-inflammatory and antimicrobial effects. derpharmachemica.com Furthermore, the planar, electron-rich nature of the indolizine system often imparts strong fluorescence properties, making these compounds valuable for applications in materials science and bioimaging. derpharmachemica.comlew.ro
The structural motifs present in this compound—an amino group at position 1 and an ethyl carboxylate at position 2—are significant. The presence of an amino group offers a site for further functionalization and can be crucial for biological interactions. rsc.org The ester group at position 2 is a common feature in many synthesized indolizines and can be a precursor for other functional groups, such as hydrazides. mdpi.com Therefore, while specific data on this compound is sparse, the accumulated knowledge on related structures suggests it is a promising candidate for further investigation in both medicinal chemistry and materials science.
Challenges and Opportunities in the Synthesis and Functionalization of Indolizine Derivatives
The synthesis and modification of indolizine derivatives present both persistent challenges and exciting opportunities for innovation.
Challenges:
Precursor Availability: While pyridine (B92270) derivatives are widely available for building the six-membered ring, the synthesis of indolizines starting from pyrrole (B145914) precursors is more challenging due to the lower number of commercially available substituted pyrroles and their comparative instability. rsc.org
Regioselectivity: Controlling the position of functional groups during synthesis or post-synthetic modification can be difficult. Achieving high regioselectivity in C-H functionalization, for example, remains a significant challenge that requires the development of precisely controlled reaction conditions and catalyst systems. researchgate.net
Green Chemistry: Many traditional synthesis methods for indolizines rely on harsh conditions, toxic catalysts, or environmentally harmful solvents. A key challenge is the development of more sustainable and "green" synthetic protocols. nih.gov
Opportunities:
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the indolizine core is a major opportunity. researchgate.net This modern sustainable protocol allows for the introduction of new functional groups onto a pre-formed ring system, avoiding the need for lengthy de novo syntheses and offering a direct path to novel analogues. researchgate.net
Late-Stage Functionalization: Developing methods for late-stage functionalization is crucial for medicinal chemistry, as it allows for the rapid diversification of complex molecules with proven biological activity. researchgate.net This provides a straightforward approach to creating libraries of derivatives for structure-activity relationship (SAR) studies.
Diversity-Oriented Synthesis: The indolizine scaffold is an ideal candidate for diversity-oriented synthesis. By leveraging multi-component reactions and late-stage functionalization, vast libraries of structurally diverse indolizines can be generated, increasing the probability of discovering compounds with novel biological activities or material properties.
Prospects for Novel Synthetic Methodologies and Catalytic Systems
The future of indolizine synthesis lies in the development of more efficient, selective, and sustainable methods. Several promising areas are emerging.
Novel Methodologies:
Domino and Cascade Reactions: One-pot, multi-component reactions that form multiple bonds in a single operation, such as domino Michael/SN2/aromatization sequences, offer an efficient, metal-free strategy for constructing the indolizine core. researchgate.net
Photocatalysis: Light-mediated reactions are emerging as a powerful tool for the late-stage functionalization of heterocycles. Photocatalytic methods can enable the introduction of complex functional groups, such as the trifluoromethylthio (SCF₃) group, under mild conditions, which is valuable for creating novel drug candidates. acs.org
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for highly exothermic or rapid reactions.
Advanced Catalytic Systems:
Transition-Metal Catalysis: While established, there is still room for innovation in transition-metal catalysis, such as using copper(I) to promote decarboxylative cycloadditions or developing novel rhodium catalysts with chiral ligands for asymmetric synthesis. researchgate.netacs.org
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative that is often cheaper and less toxic. Organocatalytic approaches have been developed for the synthesis of related heterocycles and hold promise for indolizine synthesis. unm.edu
Biocatalysis: The use of enzymes to catalyze key steps in indolizine synthesis could offer unparalleled selectivity and sustainability, although this area remains largely unexplored.
Table 1: Emerging Synthetic Methodologies for Indolizine Derivatives
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Domino Annulation | Transition metal-free; Michael/SN2/aromatization cascade. | High efficiency (up to 99% yield); avoids toxic metals. | researchgate.net |
| Photocatalytic Functionalization | Uses light and a photoredox catalyst for C-H functionalization. | Mild conditions; high chemoselectivity; useful for late-stage modifications. | acs.org |
| Cu(I)-Promoted Cycloaddition | Decarboxylative cycloaddition of alkenoic acids. | Efficient approach to indolizine-3-carboxylates. | researchgate.net |
| [3+2] Annulation | Uses novel building blocks like β,β-difluoro peroxides with pyridinium ylides. | Access to functionalized indolizines under base-mediated conditions. | researchgate.net |
| Iodocyclization | Iodine-mediated oxidative cyclization of 2-alkylpyridines and aldehydes. | Direct route to 1,3-disubstituted indolizines. | rsc.org |
Potential for Advanced Functional Material Development Based on Indolizine Frameworks
The unique electronic and photophysical properties of the indolizine core make it a highly attractive scaffold for the development of advanced functional materials.
Organic Electronics: The delocalized 10π-electron system of indolizine is a foundation for creating organic semiconductors. researchgate.net By rationally designing and synthesizing π-extended systems, such as indoloindolizines, materials with ambipolar charge transport properties suitable for organic field-effect transistors (OFETs) can be developed. researchgate.net The specific substitution pattern of this compound could be a starting point for tuning the electronic properties of such materials.
Fluorescent Probes and Bioimaging: Many indolizine derivatives exhibit strong fluorescence, with applications as chemosensors and fluorescent markers in biology. derpharmachemica.comlew.ro The development of fluorogenic probes that "turn on" in the presence of a specific analyte or cellular environment is a particularly promising area. acs.org By attaching targeting moieties, indolizine-based fluorophores can be used for washing-free visualization of specific cellular components, like lipid droplets. acs.org
Polyfunctional Scaffolds: The indolizine core can be functionalized with multiple orthogonal groups (e.g., esters, amines, alkynes) to create versatile molecular scaffolds. nih.govacs.org These scaffolds can be used to construct complex molecular architectures for applications in drug delivery, by attaching both a targeting ligand and a therapeutic agent, or in chemical biology, for creating affinity chromatography tools to identify protein targets of bioactive molecules. nih.govacs.org
Future Avenues for Mechanistic Biological Studies and Target Validation (Pre-clinical Research)
Given the broad spectrum of biological activities reported for the indolizine class, a systematic pre-clinical evaluation of this compound is a logical next step.
Broad-Spectrum Biological Screening: The compound should be evaluated in a panel of assays to test for anticancer, anti-inflammatory, antimicrobial (antibacterial and antifungal), and antiviral activities, which are commonly associated with this scaffold. nih.gov
Enzyme Inhibition Assays: Many indolizines act as enzyme inhibitors. nih.govbenthamdirect.com Screening against key enzyme targets, such as cyclooxygenase (COX), lipoxygenase (LOX), farnesyltransferase, and various kinases, could reveal specific mechanisms of action. nih.govbenthamdirect.combohrium.com For example, some indolizine derivatives have shown potent and selective inhibition of COX-2 or farnesyltransferase. nih.govbenthamdirect.com
Target Identification and Validation: For derivatives that show significant activity, identifying the precise molecular target is crucial. The use of indolizine-based chemical probes, where a bioactive compound is tethered to a tag like biotin (B1667282) via a polyfunctional scaffold, can be employed. nih.govacs.org These probes can be used in affinity pull-down experiments with cell lysates to isolate and identify binding proteins, thus validating the molecular target and elucidating the mechanism of action. acs.org
Mechanistic Cellular Studies: Promising compounds should be advanced to cell-based assays to study their effects on cellular processes. For instance, if a compound shows anticancer activity, its impact on the cell cycle, apoptosis, and key signaling pathways should be investigated. Studies on indolizine analogues have identified microtubule interaction as a potential anticancer mechanism, which could be a specific avenue to explore. bohrium.com
Table 2: Reported Biological Activities of Indolizine Derivatives
| Biological Activity | Specific Target/Model | Reference |
|---|---|---|
| Anticancer | NCI 60 tumor cell line panel; Farnesyltransferase inhibition; Microtubule interaction. | benthamdirect.combohrium.com |
| Anti-inflammatory | Dual COX-2/LOX inhibition; Carrageenan-induced rat paw edema. | nih.govderpharmachemica.com |
| Antimicrobial | General antibacterial and antifungal screening. | researchgate.netlew.ro |
| Antiviral | Inhibition of HIV-1 reverse transcriptase. | lew.ro |
| CNS Depressant | Anti-5-hydroxytryptamine, antihistamine, antiacetylcholine activities. | nih.gov |
| Enzyme Inhibition | Aromatase inhibitors. | lew.ro |
Q & A
Basic Research Question
- NMR : H and C NMR are essential for confirming the indolizine scaffold and substituent positions. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm (H), while aromatic protons resonate between 6.5–8.5 ppm .
- IR : The ester carbonyl (C=O) stretch appears at ~1700–1750 cm, and amino groups (NH) show broad peaks near 3300–3500 cm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate exhibits a [M+H] peak at m/z 398, matching its molecular formula .
What are the challenges in resolving crystal structures of indolizine derivatives using X-ray crystallography?
Advanced Research Question
Crystallizing indolizine derivatives is challenging due to their planar, aromatic structures, which often lead to stacking interactions and poor crystal quality. SHELX programs (e.g., SHELXL) are widely used for refinement, but twinning or low-resolution data (<1.0 Å) may require iterative cycles of electron density mapping and restraint adjustments . For example, in a study of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, hydrogen bonding networks (O–H···O) were critical for stabilizing the crystal lattice, but disorder in the ethyl group required isotropic displacement parameter (U) constraints .
How can stereoselectivity be controlled in the synthesis of indolizine derivatives?
Advanced Research Question
Stereoselectivity in indolizine synthesis depends on chiral catalysts or auxiliaries. For aziridine-derived indolizines (e.g., N-(1-phenylethyl)aziridine-2-carboxylates), ring-opening reactions with nucleophiles (e.g., amines) under kinetic vs. thermodynamic control can dictate stereochemistry. Using enantiopure catalysts like BINOL-phosphoric acids enhances enantiomeric excess (ee) by stabilizing transition states through hydrogen bonding . Solvent polarity also impacts selectivity; non-polar solvents (e.g., toluene) favor axial attack, while polar solvents (e.g., DMSO) promote equatorial pathways .
What biological activities have been reported for indolizine derivatives, and how are these assessed?
Basic Research Question
Indolizines exhibit diverse bioactivities, including calcium channel blockade, 5-HT receptor antagonism, and antimicrobial effects. For example, ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate showed antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) via agar dilution assays . In vitro screening typically involves:
- Enzyme assays : Measuring IC values against target enzymes (e.g., PLA).
- Cell-based assays : Assessing cytotoxicity (MTT assay) or receptor antagonism (cAMP signaling).
- Molecular docking : Predicting binding modes to receptors like histamine H .
What are the best practices for analyzing contradictory data in spectroscopic results?
Advanced Research Question
Contradictions in spectroscopic data (e.g., unexpected splitting in NMR or inconsistent HRMS peaks) require systematic validation:
Repetition : Re-run experiments under identical conditions to rule out artifacts.
Cross-validation : Compare with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .
Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and compare with experimental data .
Impurity analysis : Employ HPLC-MS to identify byproducts or degradation compounds .
How can computational methods support the design of new indolizine-based compounds?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility. For example, DFT optimized the geometry of ethyl 5,6-dihydroxybenzofuran-3-carboxylate, confirming hydrogen-bonding interactions observed crystallographically .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to prioritize candidates for synthesis.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity to design analogs with improved pharmacokinetics .
What strategies are effective in derivatizing this compound for medicinal chemistry applications?
Advanced Research Question
- Acylation/alkylation : React the amino group with acyl chlorides or alkyl halides to introduce lipophilic moieties. For example, coupling with 4-methoxybenzoyl chloride enhanced antibacterial activity in related compounds .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) for salt formation or conjugation with targeting vectors .
- Ring functionalization : Introduce halogens or nitro groups via electrophilic substitution to modulate electronic properties and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
